![molecular formula C47H75NO4 B608025 Hyperforin dicyclohexylammonium salt CAS No. 238074-03-8](/img/structure/B608025.png)
Hyperforin dicyclohexylammonium salt
Overview
Description
Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, a compound found in Hypericum perforatum (St. John’s Wort) . It is a transient receptor canonical 6 (TRPC6) channels activator . It modulates Ca2+ levels by activating Ca2±conducting non-selective canonical TRPC6 channels . It also shows diverse pharmacological activities including anti-depression, anti-tumor, anti-dementia, anti-diabetes .
Molecular Structure Analysis
The molecular formula of Hyperforin dicyclohexylammonium salt is C35H52O4 • C12H23N . The molecular weight is 718.1 .Chemical Reactions Analysis
Hyperforin dicyclohexylammonium salt has a multi-directional mechanism of action. It blocks conductance of ligand-gated (GABA, NMDA, and AMPA receptors) and voltage-gated channels (Ca2+, K+, and Na+) .Scientific Research Applications
Antidepressant and Anxiolytic Properties
Hyperforin dicyclohexylammonium salt is believed to be the primary active constituent responsible for the antidepressant and anxiolytic properties of the extracts of St. John’s wort . It acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate by activating the transient receptor potential ion channel TRPC6 .
Activation of the Pregnane X Receptor (PXR)
Hyperforin dicyclohexylammonium salt is an activator of the pregnane X receptor (PXR), which serves as a key regulator of CYP3A4 transcription, a member of the cytochrome (CYP) P450 enzyme system .
Inhibition of Cytochrome P450 Isoforms
Hyperforin dicyclohexylammonium salt is an inhibitor of several CYP isoforms, with an IC50 of 10 µg/ml for CYP2D6 .
Treatment of Chronic Myelogenous Leukemia (CML)
In CML cells, hyperforin dicyclohexylammonium salt disrupts the mitochondrial membrane potential, increases the release of cytochrome c, activates caspases 3, 8, and 9, and induces cleavage of poly (ADP)-ribose polymerase (PARP), resulting in G1 phase cell cycle arrest and apoptosis .
Neurological Effects
Recent studies have found that hyperforin dicyclohexylammonium salt has other neurological effects .
Anti-Inflammatory Properties
Hyperforin dicyclohexylammonium salt has been found to have effects on inflammation .
Antibacterial Properties
Hyperforin dicyclohexylammonium salt has been found to have antibacterial effects .
Antitumoral and Antiangiogenic Effects
Hyperforin dicyclohexylammonium salt has been found to have antitumoral and antiangiogenic effects .
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNMVCMFQAPDM-DNSWOBEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677360 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hyperforin dicyclohexylammonium salt | |
CAS RN |
238074-03-8 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyperforine dicyclohexylamine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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